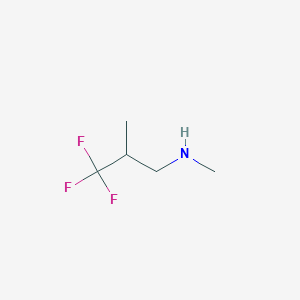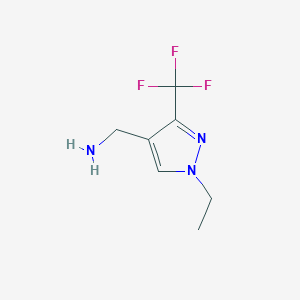![molecular formula C14H16BrN3O B12942444 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-57-3](/img/structure/B12942444.png)
2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, an imidazole ring, and a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactionsThe final step involves the bromination of the ethanone moiety under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
科学研究应用
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism of action of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The phenylpropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
相似化合物的比较
Similar Compounds
- 1-Bromo-3-phenylpropane
- 2-Bromo-1-phenylpropane
- (2-Bromoethyl)benzene
Uniqueness
Compared to these similar compounds, 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The combination of the bromine atom, phenylpropyl group, and imidazole ring makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
88723-57-3 |
|---|---|
分子式 |
C14H16BrN3O |
分子量 |
322.20 g/mol |
IUPAC 名称 |
2-bromo-1-[2-(3-phenylpropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16BrN3O/c15-9-13(19)12-10-17-14(18-12)16-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H2,16,17,18) |
InChI 键 |
FSGWHYBMFYIHGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCNC2=NC=C(N2)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)
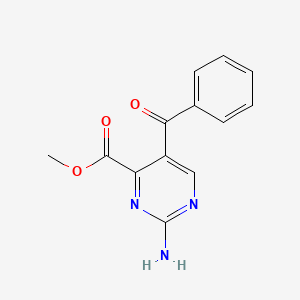
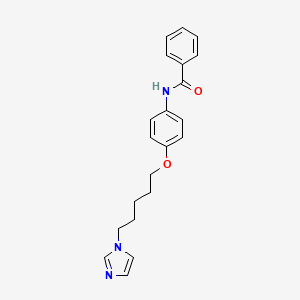
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
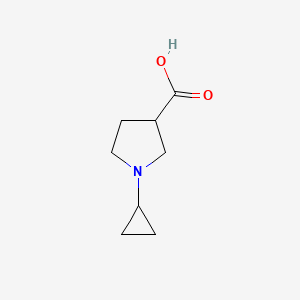
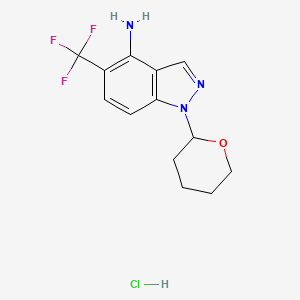
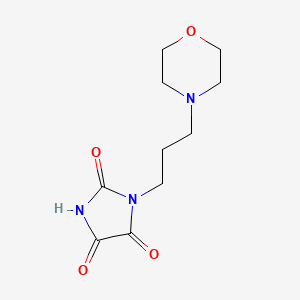
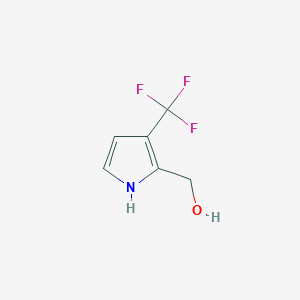
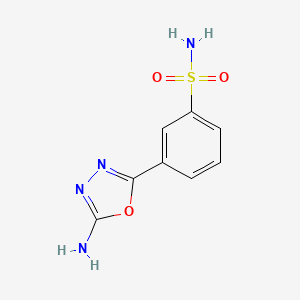
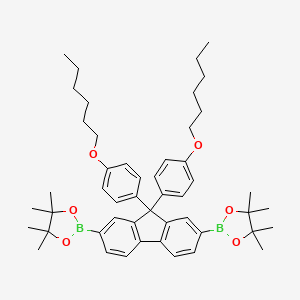
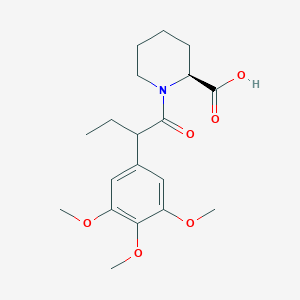
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)
